molecular formula C9H15N3O2 B2506356 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-2,4-dion CAS No. 143703-17-7

1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-2,4-dion

Katalognummer: B2506356
CAS-Nummer: 143703-17-7
Molekulargewicht: 197.238
InChI-Schlüssel: OYRDVMVXXOKKJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a chemical compound with the molecular formula C9H15N3O2 and a molecular weight of 197.23 g/mol . It is a member of the spirohydantoin family, characterized by a spirocyclic structure containing nitrogen atoms.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of chemistry, 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione serves as a vital building block for synthesizing more complex organic molecules. Its unique spirocyclic structure allows for versatile modifications that can lead to the development of novel compounds with tailored properties.

Key Applications:

  • Synthesis of Polymers: Utilized in creating polymers with specific mechanical and chemical properties.
  • Building Block for Drug Development: Acts as an intermediate in the synthesis of pharmaceutical agents.

Medicine

The compound has been extensively studied for its potential therapeutic properties, particularly as an inhibitor of prolyl hydroxylase enzymes (PHDs). By inhibiting these enzymes, it can influence hypoxia-inducible factors (HIFs), which play a crucial role in cellular responses to low oxygen levels.

Therapeutic Potential:

  • Anemia Treatment: Investigated for its ability to stimulate erythropoiesis through HIF modulation.
  • Cancer Therapy: Explored for its role in enhancing tumor oxygenation and improving the efficacy of radiotherapy.

Case Study:
A study demonstrated that administration of this compound in animal models led to increased hemoglobin levels and improved oxygen delivery to tissues under hypoxic conditions .

Industry

In industrial applications, 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is employed in the development of advanced materials. Its unique properties make it suitable for creating coatings and other materials that require specific performance characteristics.

Industrial Uses:

  • Coatings Development: Used in formulating protective coatings with enhanced durability and chemical resistance.
  • Material Science: Investigated for its potential in creating composites with superior mechanical properties.

Data Table: Summary of Applications

Application AreaSpecific UseBenefits
ChemistrySynthesis of complex moleculesVersatile building block
MedicineAnemia treatmentEnhances erythropoiesis
MedicineCancer therapyImproves tumor oxygenation
IndustryCoatings developmentEnhanced durability
IndustryMaterial scienceSuperior mechanical properties

Pharmacokinetics

The pharmacokinetic profile indicates:

  • Boiling Point: Approximately 301.2 °C
  • Density: 1.26 g/cm³
  • pKa: 9.67

These properties suggest favorable stability and solubility characteristics for both laboratory and therapeutic applications.

Wirkmechanismus

Target of Action

The primary target of 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the prolyl hydroxylase (PHD) family of enzymes .

Mode of Action

1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione acts as a pan-inhibitor of the PHD enzymes . By inhibiting these enzymes, it prevents the degradation of HIFs, leading to their accumulation in the cell . This results in the activation of a variety of genes involved in response to hypoxia, including those involved in erythropoiesis, angiogenesis, and metabolism .

Biochemical Pathways

The inhibition of PHD enzymes by 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione affects the HIF pathway . Under normoxic conditions, HIFs are hydroxylated by PHD enzymes, marking them for degradation . By inhibiting the PHD enzymes, this compound allows HIFs to escape degradation, leading to their accumulation and the subsequent activation of hypoxia-responsive genes .

Pharmacokinetics

The pharmacokinetic properties of 1,3-Dimethyl-1,3,8-triazaspiro[4Its predicted properties include a boiling point of301.2±52.0 °C , a density of 1.26±0.1 g/cm3 , and a pKa of 9.67±0.20 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The result of the action of 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the activation of the body’s response to hypoxia . This includes the stimulation of erythropoiesis (the production of red blood cells), angiogenesis (the formation of new blood vessels), and the alteration of cellular metabolism . These effects can be beneficial in conditions such as anemia .

Action Environment

The action of 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is influenced by the cellular environment, particularly the availability of oxygen . In hypoxic conditions, the action of this compound can lead to the activation of the body’s hypoxia response pathways . Additionally, environmental factors such as pH and temperature could potentially influence the stability and efficacy of this compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a diamine and a carbonyl compound, in the presence of a catalyst . The reaction conditions often include moderate temperatures and specific solvents to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Biologische Aktivität

1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, commonly referred to as a spirohydantoin derivative, has garnered attention in recent pharmacological research due to its potential biological activities. This compound is characterized by its unique spirocyclic structure and has been explored primarily for its inhibitory effects on prolyl hydroxylase (PHD) enzymes, which play a crucial role in regulating erythropoiesis and iron metabolism.

  • IUPAC Name : 1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
  • Molecular Formula : C₉H₁₅N₃O₂
  • Molecular Weight : 197.24 g/mol
  • CAS Number : 143703-17-7

The primary mechanism of action for 1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its role as an inhibitor of the prolyl hydroxylase domain (PHD) family of enzymes. These enzymes are critical for the hydroxylation of hypoxia-inducible factor (HIF), which regulates erythropoietin (EPO) production in response to oxygen levels. Inhibition of PHDs leads to increased HIF stability and enhanced EPO expression, making this compound a candidate for treating anemia.

Efficacy in Preclinical Models

Research indicates that derivatives of spirohydantoins exhibit significant biological activity across various preclinical models:

  • Erythropoietin Regulation : Spirohydantoins have been shown to robustly upregulate EPO levels in vivo. A study demonstrated that these compounds effectively increased EPO production in multiple preclinical species, suggesting a potential therapeutic application in anemia management .
  • Safety Profile : Structural optimization efforts have successfully minimized off-target effects such as potassium channel activity (hERG) and liver enzyme elevation (ALT), indicating a favorable safety profile for these compounds .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the spirohydantoin scaffold can significantly affect biological activity. For instance:

  • The introduction of acidic functionalities has been shown to enhance selectivity and potency against PHDs while reducing undesirable side effects .

Case Studies

  • Cardiovascular Research :
    A study explored the use of 1,3-dimethyl-1,3,8-triazaspiro[4.5]decane derivatives as mitochondrial permeability transition pore (mPTP) inhibitors. This research highlighted their potential role in protecting myocardial cells during reperfusion injury following myocardial infarction .
  • Opioid Receptor Activity :
    Another investigation identified certain derivatives as selective agonists for the delta opioid receptor. This finding opens avenues for developing pain management therapies with reduced side effects compared to traditional opioids .

Summary of Biological Activities

Activity TypeDescriptionReferences
Erythropoietin RegulationUpregulation of EPO production via PHD inhibition
Cardiovascular ProtectionmPTP inhibition leading to myocardial cell protection during reperfusion
Opioid Receptor AgonismSelective agonist activity at delta opioid receptors

Eigenschaften

IUPAC Name

1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-11-7(13)9(12(2)8(11)14)3-5-10-6-4-9/h10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRDVMVXXOKKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCNCC2)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.